molecular formula C11H14N2O B12820235 2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole

2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B12820235
M. Wt: 190.24 g/mol
InChI Key: MSZFHBPZFWYCNI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and glyoxal in the presence of an acid catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(4-Methoxyphenyl)-1-methyl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, such as the methoxyphenyl and methyl groups attached to the imidazole ring

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C11H14N2O/c1-13-8-7-12-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

MSZFHBPZFWYCNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2=CC=C(C=C2)OC

Origin of Product

United States

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